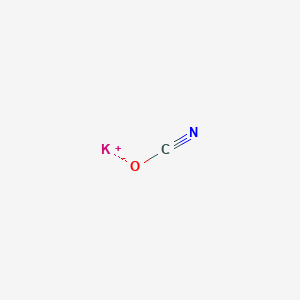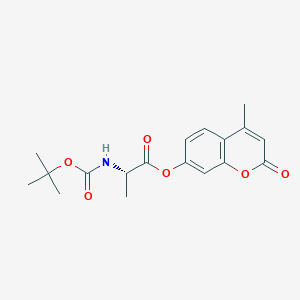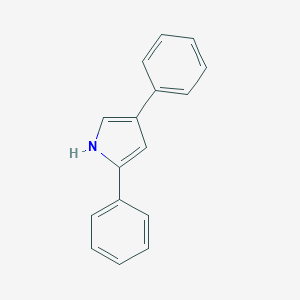
Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester, also known as Z-Phe-psi(CN4)-Ala-OBzl, is a peptide that is commonly used in scientific research for its unique properties. This peptide is synthesized using a specific method that involves the use of various chemicals and techniques.
Mechanism of Action
The mechanism of action of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl involves the cleavage of the peptide bond by proteases. The peptide bond between the proline and alanine residues is particularly susceptible to cleavage by chymotrypsin-like proteases and the proteasome. The cleavage of the peptide bond results in the release of the benzyl ester group, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects
Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit proteasome activity and induce apoptosis in cancer cells. Additionally, Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl has been shown to increase the levels of intracellular reactive oxygen species (ROS) and activate the unfolded protein response (UPR) pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl is its specificity for chymotrypsin-like proteases and the proteasome. This specificity allows for the selective inhibition of these proteases, which can be useful in the study of protein degradation pathways. However, one limitation of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl is its susceptibility to cleavage by other proteases, which can result in false-positive results.
Future Directions
There are numerous future directions for the use of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl in scientific research. One potential direction is the development of more potent and specific protease inhibitors based on the structure of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl. Another potential direction is the use of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl in the study of protein degradation pathways in various disease states, including cancer and neurodegenerative diseases. Additionally, the use of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl in the development of novel therapeutics for these diseases is also a promising future direction.
Conclusion
In conclusion, Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl is a peptide with numerous scientific research applications. Its unique properties make it a valuable tool in the study of protein degradation pathways and the regulation of protein turnover. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl have been discussed in this paper.
Synthesis Methods
The synthesis of Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl involves the use of solid-phase peptide synthesis (SPPS) technique. This technique involves the use of a resin-bound amino acid that is coupled with another amino acid to form a peptide bond. The peptide bond formation is facilitated by the use of coupling reagents and activators. The process is repeated until the desired peptide sequence is obtained. The final peptide is then cleaved from the resin and purified using various chromatography techniques.
Scientific Research Applications
Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl has numerous scientific research applications. It is commonly used as a substrate for various proteases, including chymotrypsin-like proteases and the proteasome. It is also used as a model substrate for the development of protease inhibitors. Furthermore, Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester(CN4)-Ala-OBzl is used in the study of protein degradation pathways and the regulation of protein turnover.
properties
CAS RN |
134124-09-7 |
|---|---|
Product Name |
Benzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester |
Molecular Formula |
C23H25N5O4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[2-[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]tetrazol-5-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H25N5O4/c1-17(22(29)31-15-18-9-4-2-5-10-18)28-25-21(24-26-28)20-13-8-14-27(20)23(30)32-16-19-11-6-3-7-12-19/h2-7,9-12,17,20H,8,13-16H2,1H3/t17-,20-/m0/s1 |
InChI Key |
CTOJUTZJTIAACJ-PXNSSMCTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N2N=C(N=N2)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4 |
SMILES |
CC(C(=O)OCC1=CC=CC=C1)N2N=C(N=N2)C3CCCN3C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N2N=C(N=N2)C3CCCN3C(=O)OCC4=CC=CC=C4 |
synonyms |
enzyloxycarbonyl-prolyl-psi(CN4)-alanine benzyl ester Z-Pro-psi(CN4)-Ala-OBz |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)
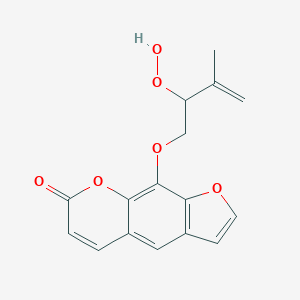
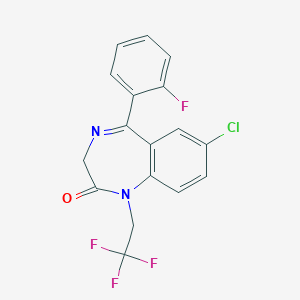
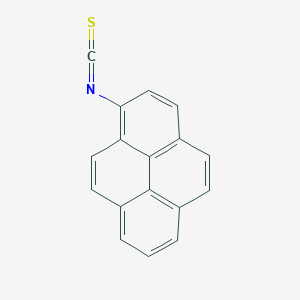

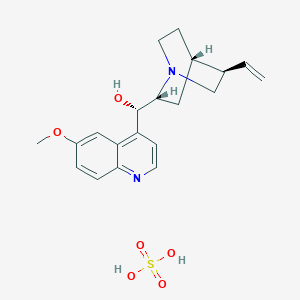

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)

